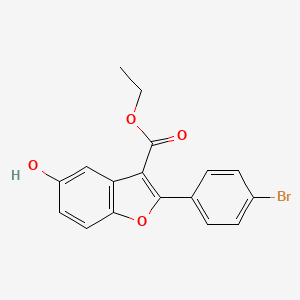

Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate

Description

Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is a benzofuran-derived compound characterized by a brominated phenyl substituent at position 2 and a hydroxyl group at position 5 of the benzofuran core. The ethyl ester group at position 3 enhances its lipophilicity, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula |

C17H13BrO4 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

ethyl 2-(4-bromophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C17H13BrO4/c1-2-21-17(20)15-13-9-12(19)7-8-14(13)22-16(15)10-3-5-11(18)6-4-10/h3-9,19H,2H2,1H3 |

InChI Key |

IBWRIZMEFQJNPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Free Decarbonyl-Oxidation

A novel method avoids transition metals by leveraging autooxidation of tetrahydrofuran (THF) . Benzofuran-2(3H)-ones react with THF hydroperoxide (generated in situ) in the presence of cesium carbonate (Cs₂CO₃) at 50°C, yielding 2-hydroxybenzophenones. This approach, while efficient for simpler analogs, requires optimization for brominated substrates.

One-Pot Tandem Reactions

Combining cyclization and esterification in a single pot reduces purification steps. For example, reacting 4-bromophenylacetic acid with ethyl glyoxylate under acidic conditions forms the benzofuran core and ester concurrently.

Optimization and Scalability Considerations

Catalytic Systems

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Cu₂O | Cyclization | 32 | 80°C, NMP, NH₃ |

| SbCl₃ | Friedel-Crafts | 78 | 140°C, N₂ atmosphere |

| Cs₂CO₃ | Decarbonyl-oxidation | 92 | 50°C, THF, open atmosphere |

Copper catalysts offer moderate yields but require stringent anhydrous conditions, whereas SbCl₃ provides higher efficiency at elevated temperatures.

Solvent Effects

- NMP : Enhances copper-catalyzed cyclization but complicates purification.

- THF : Facilitates hydroperoxide formation in decarbonylation reactions.

- DMF : Ideal for esterification due to high polarity and stability under basic conditions.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| SbCl₃ Friedel-Crafts | High yield (78%), scalable | Requires high temperature (140°C) |

| Cu₂O Cyclization | Mild conditions (80°C) | Low yield (32%), sensitive to O₂ |

| Cs₂CO₃ Decarbonylation | Transition metal-free, gram-scale | Limited to non-brominated substrates |

The SbCl₃ method is preferred for large-scale synthesis, while the Cs₂CO₃ route offers greener alternatives for research-scale applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of an alcohol

Substitution: Formation of substituted benzofuran derivatives

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Research: Used as a probe to study biological pathways and interactions due to its unique structural features.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Material Science: Investigated for its potential use in the development of organic electronic materials and liquid crystals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a benzofuran-3-carboxylate scaffold with several analogues, differing in substituent type, position, and electronic effects. Key structural comparisons include:

Physicochemical Properties

- Lipophilicity : Bromine (logP ~2.03) and fluorine (logP ~1.16) substituents increase hydrophobicity compared to methoxy (logP ~0.47) or hydroxyl groups .

- Solubility : Hydroxyl and sulfonamide groups improve aqueous solubility, whereas bromine and bulky benzyloxy groups reduce it .

- Melting Points : Data gaps exist for the target compound, but analogues like 33b (amorphous white solid) and 4j (brown oily liquid) suggest substituents critically influence crystallinity .

Challenges and Limitations

Biological Activity

Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its various biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzofuran core with several functional groups, notably a bromophenyl substituent and a hydroxyl group. The presence of these groups enhances its reactivity and potential interactions with biological macromolecules, such as enzymes and receptors.

Biological Activities

- Antimicrobial Properties : Research indicates that benzofuran derivatives, including this compound, exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death.

- Anticancer Activity : Several studies have reported the anticancer properties of related benzofuran compounds. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

- Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is significant in the treatment of hyperpigmentation disorders and as a cosmetic agent. The hydroxyl group can form hydrogen bonds with the enzyme, enhancing inhibitory effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The bromophenyl group participates in halogen bonding, while the hydroxyl group can engage in hydrogen bonding with active sites on enzymes, modulating their activity.

- Cellular Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and apoptosis, particularly in cancer cells. For instance, it has been suggested that it could inhibit mTOR signaling pathways, which are crucial for cell metabolism and growth regulation .

Table 1: Summary of Biological Activities

Case Study Example

In a study evaluating the anticancer properties of this compound, researchers found that treatment led to significant reductions in cell viability in multiple cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the key synthetic methodologies for Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate?

The synthesis involves multi-step reactions, including Claisen condensation to form the benzofuran core, followed by halogenation (bromination) and esterification. Critical steps require precise control of reaction conditions (e.g., solvent polarity, temperature ~80–100°C) to optimize yields. Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradients) and characterization using NMR (¹H/¹³C) and HRMS are essential to confirm structural integrity .

Q. Which analytical techniques are most reliable for structural validation?

- NMR spectroscopy : Identifies functional groups (e.g., hydroxyl at δ 9–10 ppm, ester carbonyl at ~165–170 ppm).

- Mass spectrometry (HRMS) : Confirms molecular weight (C₁₇H₁₃BrO₄, ~363.18 g/mol) and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation using software like SHELXL and ORTEP for refinement .

Q. How do functional groups influence the compound's reactivity?

The 5-hydroxy group enables hydrogen bonding with biological targets, while the 4-bromophenyl substituent enhances lipophilicity (logP ~2.8), improving membrane permeability. The ethyl ester allows derivatization (e.g., hydrolysis to carboxylic acid for SAR studies) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst selection : Cu(OTf)₂ in cycloaddition reactions improves regioselectivity and reduces byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates during halogenation.

- Temperature control : Lower temperatures (~0–5°C) minimize side reactions during esterification .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in antiviral vs. anticancer efficacy may arise from assay conditions (e.g., cell line variability). Dose-response curves and enzyme inhibition assays (e.g., COX-2/LOX for anti-inflammatory activity) should be replicated under standardized protocols. Comparative studies with analogs (e.g., fluoro vs. bromo derivatives) clarify substituent effects .

Q. How do halogen substituents (Br, F) modulate biological activity?

Bromine increases molecular weight and lipophilicity , enhancing target binding via hydrophobic interactions. Fluorine, being electronegative, alters electronic density, improving interactions with polar residues in enzyme active sites. Substitution at the para position on the phenyl ring maximizes steric compatibility .

Q. What methodologies are used in crystallographic data validation?

- SHELX suite : Refines X-ray data to resolve bond lengths/angles (e.g., C-Br ~1.9 Å).

- PLATON/ADDSYM : Checks for missed symmetry and validates hydrogen-bonding networks.

- R-factor analysis : Ensures <5% discrepancy between observed and calculated structures .

Q. How to design SAR studies for this compound?

- Analog synthesis : Replace bromine with Cl, CH₃, or NO₂ to assess electronic effects.

- Bioassays : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (TNF-α, IL-6).

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or viral proteases .

Q. How to address low aqueous solubility in pharmacological studies?

- Prodrug design : Convert the ethyl ester to a water-soluble salt (e.g., sodium carboxylate).

- Co-solvents : Use DMSO/PEG mixtures in in vitro assays.

- Nanoformulation : Encapsulate in liposomes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.